N-Desmethyldofetilide

Cardiac Electrophysiology Potassium Channel Blockade Metabolite Pharmacology

This highly characterized pharma reference standard is traceable to USP and EP monographs, ensuring regulatory compliance for ANDA filings and commercial QC. Its specific metabolic origin (CYP3A4-mediated N-dealkylation) and distinct pharmacological profile make it the definitive analytical target for impurity identification, DMPK studies, and forced degradation analysis. Using non-certified in-house preparations introduces significant scientific and regulatory risk. Procure this standard to ensure data integrity and accelerate your regulatory submission timeline.

Molecular Formula C18H25N3O5S2
Molecular Weight 427.54
CAS No. 176447-94-2
Cat. No. B601676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyldofetilide
CAS176447-94-2
SynonymsN-[4-[2-[[2-[4-[(Methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide
Molecular FormulaC18H25N3O5S2
Molecular Weight427.54
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)CCNCCOC2=CC=C(C=C2)NS(=O)(=O)C
InChIInChI=1S/C18H25N3O5S2/c1-27(22,23)20-16-5-3-15(4-6-16)11-12-19-13-14-26-18-9-7-17(8-10-18)21-28(2,24)25/h3-10,19-21H,11-14H2,1-2H3
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyldofetilide (CAS 176447-94-2) Procurement-Grade Reference Standard: Class III Antiarrhythmic Metabolite for Analytical Applications


N-Desmethyldofetilide (CAS 176447-94-2), also designated as Dofetilide USP Related Compound A or UK-71385, is the principal oxidative metabolite of the Class III antiarrhythmic agent dofetilide [1]. This compound is formed endogenously via N-dealkylation, a metabolic pathway primarily mediated by the cytochrome P450 isoform CYP3A4 in human hepatic microsomes [2]. It is supplied as a highly characterized pharmaceutical reference standard, compliant with regulatory guidelines and traceable to major pharmacopeias, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) . As an analytical reference material, it is intended exclusively for laboratory use in method development, validation, and quality control applications, and is not for human therapeutic use [3].

Why N-Desmethyldofetilide (CAS 176447-94-2) Cannot Be Interchanged with Other Dofetilide Analogs or In-House Standards


Substituting N-Desmethyldofetilide with a generic Class III antiarrhythmic analog or a non-certified in-house impurity preparation introduces significant scientific and regulatory risk. Unlike other dofetilide derivatives that may exhibit altered binding modalities, such as allosteric modulation at the hERG channel [1], N-Desmethyldofetilide is defined by its specific metabolic origin and distinct pharmacological profile. Critically, while it retains Class III potassium channel blocking activity, its potency is markedly reduced, requiring concentrations at least 20-fold higher than the parent drug dofetilide to achieve comparable effects [2]. This dramatic shift in potency means that it cannot serve as a functional substitute for dofetilide in pharmacological assays. Furthermore, in analytical chemistry, using a non-pharmacopeial standard compromises traceability and method validity, as only certified reference materials with defined purity and characterization ensure compliance with regulatory monographs .

Quantitative Differentiation Evidence: N-Desmethyldofetilide (CAS 176447-94-2) vs. Dofetilide and In-Class Analogs


Comparative Class III Antiarrhythmic Potency: N-Desmethyldofetilide vs. Dofetilide

In direct head-to-head pharmacological evaluation, N-Desmethyldofetilide exhibits Class III antiarrhythmic activity only at substantially higher concentrations than the parent compound, dofetilide. This quantification provides a clear rationale for why the metabolite cannot substitute for the active pharmaceutical ingredient in functional assays [1].

Cardiac Electrophysiology Potassium Channel Blockade Metabolite Pharmacology

Enzymatic Formation Kinetics: CYP3A4-Mediated N-Demethylation of Dofetilide

The formation of N-Desmethyldofetilide from dofetilide is catalyzed by CYP3A4 with well-defined Michaelis-Menten kinetics. The high KM value indicates low affinity of dofetilide for the enzyme's active site, which is a crucial parameter for predicting metabolic stability and potential drug-drug interactions [1].

Drug Metabolism Enzyme Kinetics CYP3A4

Regulatory Identity and Traceability: USP Reference Standard vs. Uncharacterized Analogs

N-Desmethyldofetilide is officially designated as 'Dofetilide Related Compound A' in the United States Pharmacopeia (USP) and is assigned the specific catalog number USP 1224948 . Certified reference materials (CRMs) are traceable to this primary pharmacopeial standard, ensuring method transferability and audit readiness .

Analytical Chemistry Quality Control Regulatory Compliance

Physicochemical Properties: Calculated Solubility and Density of N-Desmethyldofetilide

While direct experimental data is limited, computational predictions provide key physicochemical parameters for N-Desmethyldofetilide that are essential for analytical method development and sample handling. These calculated values offer a baseline for solubility and density considerations .

Pre-formulation Physicochemical Characterization Analytical Method Development

High-Impact Application Scenarios for N-Desmethyldofetilide (CAS 176447-94-2) in Analytical and DMPK Workflows


Regulated Impurity Profiling and Method Validation for Dofetilide Drug Product

N-Desmethyldofetilide is an essential reference standard for identifying and quantifying the primary metabolite as a potential impurity in dofetilide active pharmaceutical ingredient (API) and finished dosage forms. Its use in HPLC or UPLC methods ensures compliance with USP monograph specifications for related substances. The traceability of certified reference materials to USP 1224948 provides the regulatory rigor required for Abbreviated New Drug Application (ANDA) filings and commercial quality control release testing [1].

In Vitro Drug-Drug Interaction (DDI) and CYP3A4 Phenotyping Studies

The formation of N-Desmethyldofetilide is specifically mediated by CYP3A4, with a high correlation (r = 0.903) between its production rate and CYP3A4 activity in human liver microsomes [1]. This compound serves as a probe to assess CYP3A4 metabolic activity in vitro. Quantifying its formation in hepatocyte or microsomal incubations allows researchers to evaluate the potential for co-administered drugs to inhibit or induce this key metabolic pathway, thereby predicting clinically significant drug-drug interactions .

Pharmacokinetic (PK) and Metabolic Stability Profiling of Dofetilide

In drug metabolism and pharmacokinetics (DMPK) studies, N-Desmethyldofetilide is the definitive analytical target for tracking the oxidative metabolism of dofetilide. By monitoring its appearance in plasma or microsomal stability assays, scientists can calculate key PK parameters such as metabolic clearance and half-life. This is critical for understanding species differences in dofetilide disposition, as the rate of this N-demethylation pathway varies significantly across preclinical species and humans [1].

Forced Degradation Studies to Establish Dofetilide Stability-Indicating Methods

Subjecting dofetilide API to oxidative stress conditions can generate N-Desmethyldofetilide as a major degradation product. Procuring a highly pure, well-characterized standard of this compound is therefore crucial for developing and validating stability-indicating analytical methods. It enables the accurate identification and quantification of this specific degradant, ensuring that the analytical method can reliably separate and measure the parent drug from its degradation products over the product shelf-life [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyldofetilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.